Tetrabutylammonium fluorosulfate
Description
Tetrabutylammonium fluorosulfate (TBA-FSO₃) is a quaternary ammonium salt composed of a tetrabutylammonium cation [(C₄H₉)₄N⁺] and a fluorosulfate anion [FSO₃⁻]. For instance, fluorosulfate-containing compounds are noted for their stability and reactivity in medicinal chemistry and synthetic applications .
Properties
CAS No. |
88504-81-8 |
|---|---|
Molecular Formula |
C16H36FNO3S |
Molecular Weight |
341.5 g/mol |
InChI |
InChI=1S/C16H36N.FHO3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;(H,2,3,4)/q+1;/p-1 |
InChI Key |
OGVMFPTXLRFNIQ-UHFFFAOYSA-M |
SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[O-]S(=O)(=O)F |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[O-]S(=O)(=O)F |
Pictograms |
Irritant |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
TBASF is primarily utilized in organic synthesis, particularly for the generation of carbon-fluorine (C–F) bonds. The compound serves as a source of fluoride ions, which are crucial in various reactions such as nucleophilic substitutions and deprotection strategies.
Key Applications:
- Fluorination Reactions: TBASF is employed in the fluorination of various substrates, including benzyl bromides and aryl halides. Its ability to facilitate the transfer of fluoride ions makes it an effective reagent for introducing fluorine into organic molecules .
- Synthesis of Fluorinated Compounds: The compound has been used to synthesize fluorinated pharmaceuticals and agrochemicals, where the incorporation of fluorine can enhance biological activity and stability .
Catalysis
In catalytic applications, TBASF acts as a catalyst or co-catalyst in several chemical reactions. Its unique properties allow it to stabilize reactive intermediates and enhance reaction rates.
Notable Catalytic Applications:
- Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry: TBASF is integral to SuFEx reactions, which involve the formation of sulfur-fluoride bonds. This chemistry is valuable for constructing diverse linkers in organic synthesis, particularly for drug discovery and materials science .
- Late-Stage Functionalization: The compound has been utilized in late-stage functionalization processes, enabling rapid modifications of complex molecules without extensive purification steps .
Radiochemistry
TBASF has found applications in radiochemistry, particularly in the development of radiolabeled compounds for positron emission tomography (PET) imaging.
Applications in Radiochemistry:
- Synthesis of Aryl Fluorosulfates: TBASF is used to create aryl fluorosulfates that can be labeled with radioactive isotopes, facilitating their use as imaging agents in PET scans. These compounds exhibit high stability under physiological conditions, making them suitable for biological studies .
- 18F-Radiolabeling Processes: Recent advancements have demonstrated the utility of TBASF in ultrafast 18F-radiolabeling methods, allowing for efficient preparation of radiotracers for medical imaging .
Case Studies
To illustrate the practical applications of TBASF, several case studies highlight its effectiveness:
Chemical Reactions Analysis
Fluoride Exchange with Difluorotriphenylsilicate (TBAT)
In MeCN, degenerate fluoride exchange between tetrabutylammonium fluorosulfate (ARSF) and tetra-n-butylammonium difluorotriphenylsilicate (TBAT) proceeds via two competing pathways :
-
Dissociative pathway : Fluoride dissociates from TBAT to form free TBAF, which then transfers fluoride to ARSF.
-
Direct pathway : Fluoride transfers directly from the [Ph₃SiF₂⁻] anion in TBAT to ARSF without dissociation.
Key findings:
-
The exchange rate in MeCN is slow, approaching the detection limits of NMR timescales .
-
Addition of exogenous fluorotriphenylsilane (FTPS) nearly fully inhibits the exchange, confirming a predominantly dissociative mechanism under standard conditions .
-
At 335 K, decomposition occurs, generating FTPS, [FSO₂O⁻][nBu₄N⁺], and SO₂F₂, which progressively inhibits the reaction .
Reaction with Benzyl Bromide (BzBr)
This compound participates in fluorination reactions via dissociative fluoride release from TBAT :
-
In MeCN-d₃, TBAT reacts with BzBr to yield benzyl fluoride (BzF).
-
The reaction exhibits progressive autoinhibition due to FTPS byproduct accumulation.
| Condition | Initial Rate (M⁻¹s⁻¹) | Inhibition Mechanism |
|---|---|---|
| Without exogenous FTPS | FTPS accumulation reduces rate | |
| With exogenous FTPS (140 mM) | Direct pathway suppression |
Solvent-Dependent Reactivity
Role of Additives
-
2,6-di-tert-butylpyridine and molecular sieves : Stabilize exchange rates by scavenging water and suppressing FTPS-induced decomposition .
-
Water : Accelerates decomposition and increases exchange rates in THF .
Decomposition Pathways
At elevated temperatures (335 K), this compound undergoes decomposition, producing:
This decomposition inhibits fluoride transfer kinetics over time.
Kinetic Partitioning
The balance between dissociative () and direct () fluoride transfer pathways depends on:
-
Solvent polarity : MeCN favors dissociation over THF.
-
FTPS concentration : Higher FTPS suppresses the dissociative pathway.
-
Temperature : Elevated temperatures accelerate decomposition, altering partitioning .
Comparative Reactivity
| Parameter | TBAT + ARSF in MeCN | TBAT + FTPS in THF |
|---|---|---|
| Exchange rate | Slow ( M⁻¹s⁻¹) | Rapid ( M⁻¹s⁻¹) |
| Dominant mechanism | Dissociative | Direct + Dissociative |
| Inhibition by FTPS | Strong | Minimal |
Comparison with Similar Compounds
Comparison with Similar Tetrabutylammonium Salts
Structural and Chemical Properties
Table 1: Comparative Properties of Tetrabutylammonium Salts
Reactivity and Functional Roles
- Fluoride vs. Fluorosulfate Anions : TBAF is widely used for its nucleophilic fluoride ion, enabling cleavage of silicon-oxygen bonds in silyl ethers . In contrast, the fluorosulfate anion (FSO₃⁻) may serve as a leaving group in substitution reactions, as seen in the high-yield synthesis of perfluoroallyl chloride from perfluoroallyl fluorosulfate .
- Environmental Impact : Halide-containing salts like TBAC and TBAB raise concerns due to halogen waste, whereas fluorosulfate and carboxylic acid-based anions (e.g., in TBPOx hydrate) are considered more environmentally benign .
Thermal and Phase Behavior
- Hydrate Formation : TBAC and TBAB form semiclathrate hydrates with high latent heat, making them suitable for thermal energy storage . TBA-FSO₃’s hydrate behavior is unreported but may differ due to the fluorosulfate anion’s larger size and lower charge density.
- Thermal Stability : Fluorosulfate compounds, such as aryl fluorosulfates, exhibit metabolic and chemical stability, suggesting TBA-FSO₃ could be stable under physiological or high-temperature conditions .
Preparation Methods
Reaction Conditions and Procedure:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Ammonium fluoride (NH4F), organic base (e.g., TMPDA), acetonitrile solvent | A stainless steel reactor is charged with NH4F, base, and acetonitrile. The reactor is evacuated and stirred at 12–25 °C. |
| 2 | Continuous addition of SO2F2 gas at controlled pressure (650–750 Torr) | SO2F2 is introduced slowly over ~24 h, maintaining temperature around 25 °C. The reaction forms fluorosulfonyl intermediates. |
| 3 | Reaction mixture concentration and solvent removal under reduced pressure | The reaction mixture is concentrated by vacuum distillation to remove solvent and excess base. |
| 4 | Addition of tetrabutylammonium bromide in warm water | The concentrated intermediate is added to tetrabutylammonium bromide aqueous solution to precipitate this compound. |
| 5 | Filtration, washing, and recrystallization | The solid product is collected by suction filtration, washed with methanol, filtered again, and cooled to obtain pure this compound. |
Key Features:
- The reaction is preferably conducted at pressures below atmospheric (below 0.1 MPa) for safety, as SO2F2 is toxic and difficult to detect.
- Elevated temperatures (up to 40 °C) and higher boiling solvents may be used to optimize reaction rates.
- Use of ammonium salts (e.g., NH4F) suppresses reactor fouling and improves process stability.
- The process avoids large pressurized vessels, making it more suitable for commercial scale synthesis.
- Final product isolation involves aqueous metathesis and purification steps to ensure high purity.
This method was detailed in a patent describing improvements over earlier high-pressure processes, emphasizing safer and more cost-effective production at atmospheric or sub-atmospheric pressures.
Fluoride Transfer and Fluorosulfate Formation Mechanism
The formation of the fluorosulfate anion involves nucleophilic attack of fluoride on sulfuryl fluoride or related intermediates. Studies on fluoride transfer kinetics from tetrabutylammonium fluoride analogs (such as tetrabutylammonium difluorotriphenylsilicate) provide insights into the mechanistic pathways.
- Fluoride transfer can proceed via direct bimolecular reaction or via dissociation to free fluoride ions.
- Ion pairing between the tetrabutylammonium cation and fluoride-containing anions influences reaction rates.
- Solvents such as acetonitrile and tetrahydrofuran (THF) affect the fluoride transfer kinetics and stability of intermediates.
- Water content and additives like molecular sieves or bases (e.g., 2,6-di-tert-butylpyridine) modulate the reaction pathway and product stability.
While these studies focus on fluoride transfer generally, they support the understanding of fluorosulfate formation where fluoride replaces halide or other leaving groups on sulfuryl species.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| SO2F2 + NH4F + Organic Base + Tetrabutylammonium Bromide Metathesis | Sulfuryl fluoride, ammonium fluoride, TMPDA, acetonitrile, tetrabutylammonium bromide | 12–40 °C, sub-atmospheric pressure (650–750 Torr), 24+ hours | Scalable, safer pressure conditions, high purity | Requires handling toxic SO2F2, long reaction time |
| Chloride-to-Fluoride Exchange on Sulfonyl Chlorides | Sulfonyl chloride, tetrabutylammonium fluoride | Mild temperatures, polar solvents | Straightforward, mild conditions | Sulfonyl chlorides may be unstable or require in situ generation |
| Deoxyfluorination of Sulfonate Salts | Sulfonate salts, DAST, Selectfluor™ | Mild to moderate temperatures | Broad substrate scope | Reagents can be expensive or sensitive |
| Fluorosulfurylation in Polar Aprotic Solvents | Sulfuryl fluoride, nucleophiles, tetrabutylammonium salts | Room temperature, fast reaction | Rapid, efficient labeling | Requires specialized solvents, control of moisture |
Research Findings and Practical Notes
- The use of ammonium fluoride salts in combination with sulfuryl fluoride gas under controlled pressure and temperature is currently the most practical and industrially relevant method for this compound synthesis.
- Reactor fouling is a significant issue at elevated pressures but can be mitigated by maintaining pressures below atmospheric and using ammonium salts instead of ammonia gas.
- The reaction kinetics are influenced by solvent choice, temperature, and the presence of bases; acetonitrile is a preferred solvent for balancing solubility and reaction rate.
- Purification typically involves aqueous metathesis with tetrabutylammonium bromide, followed by filtration and recrystallization from methanol.
- Fluoride transfer kinetics studies underline the importance of ion pairing and solvent effects, which can be exploited to optimize fluorosulfate formation and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
